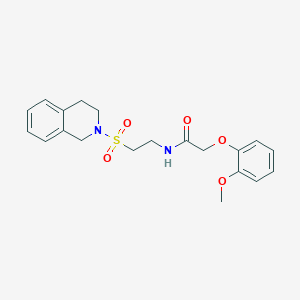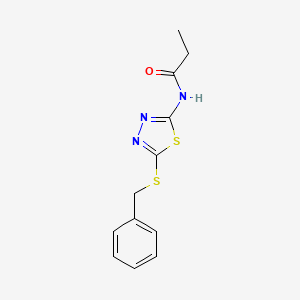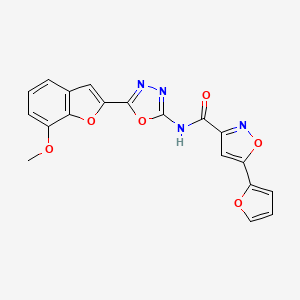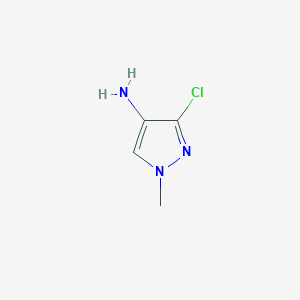
(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, commonly known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPTAA is a small molecule inhibitor that selectively targets protein kinases and has shown promising results in various preclinical studies.
Wirkmechanismus
BPTAA exerts its pharmacological effects by selectively inhibiting protein kinases, which are enzymes that regulate various cellular processes, including cell proliferation, differentiation, and survival. BPTAA specifically targets the kinase domain of protein kinases, thereby blocking their activity and downstream signaling pathways. BPTAA has been shown to inhibit several protein kinases, including AKT, ERK, and JNK, which are known to be involved in cancer and inflammation.
Biochemical and Physiological Effects
BPTAA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. BPTAA also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process. In addition, BPTAA has been shown to modulate the immune system by regulating the production of cytokines and chemokines. BPTAA has also been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTAA is its selectivity towards protein kinases, which reduces the risk of off-target effects. BPTAA has also shown good pharmacokinetic properties, including high solubility and stability in biological fluids. However, BPTAA is a relatively new compound, and its toxicity and safety profile need to be further investigated. In addition, the synthesis of BPTAA is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on BPTAA. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of the pharmacokinetics and toxicity of BPTAA in vivo. Furthermore, the development of BPTAA as a potential therapeutic agent for cancer and autoimmune disorders requires further preclinical and clinical studies. Finally, the identification of biomarkers that can predict the response to BPTAA treatment is an important area of research that can improve patient selection and treatment outcomes.
Conclusion
In conclusion, BPTAA is a small molecule inhibitor that selectively targets protein kinases and has shown promising results in various preclinical studies. BPTAA has potential applications in the treatment of cancer, inflammation, and autoimmune disorders. The synthesis of BPTAA is complex, and its toxicity and safety profile need to be further investigated. Future research directions include the optimization of the synthesis method, investigation of the pharmacokinetics and toxicity of BPTAA in vivo, and the development of BPTAA as a potential therapeutic agent.
Synthesemethoden
The synthesis of BPTAA involves a multi-step process, which has been described in detail in various research articles. The first step involves the synthesis of 4-(4-fluorophenyl)thiazol-2-amine, followed by the synthesis of 4-butoxyaniline. The final step involves the coupling of the two intermediates to form BPTAA. The purity and yield of the final product can be optimized by using different solvents, reaction conditions, and purification techniques.
Wissenschaftliche Forschungsanwendungen
BPTAA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, BPTAA has shown potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BPTAA has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. Furthermore, BPTAA has demonstrated anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS/c1-2-3-12-27-20-10-8-19(9-11-20)25-14-17(13-24)22-26-21(15-28-22)16-4-6-18(23)7-5-16/h4-11,14-15,25H,2-3,12H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFIDVQPTILFAR-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2677377.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)








![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)